molecular formula C30H33N3O6 B566628 Fmoc-Pro-Pro-Pro-OH CAS No. 134303-96-1

Fmoc-Pro-Pro-Pro-OH

Cat. No. B566628
M. Wt: 531.609
InChI Key: JYDDNDUWEXGYKC-GSDHBNRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Pro-Pro-Pro-OH” is a proline derivative . Proline derivatives like this one are often used in the field of peptide synthesis .


Synthesis Analysis

The synthesis of proline derivatives like “Fmoc-Pro-Pro-Pro-OH” typically involves the use of a standard reagent for coupling proline into peptide sequences . The process involves the addition of 9-fluorenylmethyl chloroformate to a solution of (S)-pyrrolidine-2-carboxylic acid .


Molecular Structure Analysis

The molecular formula of “Fmoc-Pro-Pro-Pro-OH” is C25H26N2O5 . It has a molecular weight of 434.48 .


Chemical Reactions Analysis

“Fmoc-Pro-Pro-Pro-OH” is used in Fmoc solid-phase peptide synthesis . This process involves the coupling of proline into peptide sequences .


Physical And Chemical Properties Analysis

“Fmoc-Pro-Pro-Pro-OH” is a solid substance . It has a molecular weight of 434.48 and a molecular formula of C25H26N2O5 .

Scientific Research Applications

  • Antibacterial Composite Materials : The use of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, has shown potential in developing antibacterial and anti-inflammatory materials. These materials can inhibit bacterial growth without affecting mammalian cell lines and do not compromise mechanical and optical properties due to the low dosage required for antibacterial activity. This approach serves as a foundation for further development of biomedical materials (Schnaider et al., 2019).

  • Synthesis of β‐Casomorphin : Fmoc solid-phase peptide synthesis, utilizing fluorenylmethyl chloroformate (Fmoc-Cl) as a coupling agent, has been used effectively for the synthesis of β‐casomorphin. This method is simple, efficient, and rapid, yielding high purity peptides (Babu & Tantry, 2004).

  • Semisynthetic Insulin Analogs : The synthesis of Fmoc‐Lys(Pac)‐OH and its use in the preparation of octapeptides, further combined with trypsin-catalyzed condensation, has led to the creation of novel insulin analogs. These analogs show varying binding affinity to insulin receptors, indicating potential applications in diabetes treatment (Žáková et al., 2007).

  • Collagen Model Peptides : Efficient synthesis of the tripeptidic building block Fmoc-Pro-Hyp(TBDPS)-Gly-OH has been achieved for the preparation of collagen model peptides (CMPs). This method prevents undesired side reactions and allows for selective deprotection of the hydroxyproline residue without affecting the solid-supported CMP (Erdmann & Wennemers, 2009).

  • Aldol Reaction Catalysts : Oligo-peptide-based catalysts prepared using Fmoc solid-phase peptide synthesis have shown that peptides with N-terminal proline residues can catalyze aldol reactions yielding enantiomeric enriched products. This discovery has implications for the synthesis of chiral molecules (Kofoed, Nielsen, & Reymond, 2003).

Safety And Hazards

When handling “Fmoc-Pro-Pro-Pro-OH”, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O6/c34-27(32-16-7-14-26(32)29(36)37)24-12-5-15-31(24)28(35)25-13-6-17-33(25)30(38)39-18-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-4,8-11,23-26H,5-7,12-18H2,(H,36,37)/t24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDDNDUWEXGYKC-GSDHBNRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCCC6C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCC[C@H]6C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Pro-Pro-Pro-OH

Citations

For This Compound
7
Citations
C Kroll, R Mansi, F Braun, S Dobitz… - Journal of the …, 2013 - ACS Publications
… (20) The resulting building blocks were then assembled by SPPS with the unfunctionalized building block Fmoc-Pro-Pro-Pro-OH to the desired length. Each of the coupling steps …
Number of citations: 73 pubs.acs.org
S Dobitz, P Wilhelm, N Romantini… - Bioconjugate …, 2020 - ACS Publications
Tumor targeting with bivalent radiolabeled ligands for GPCRs is an attractive means for cancer imaging and therapy. Here, we studied and compared the distance dependence of …
Number of citations: 4 pubs.acs.org
近藤秀成 - nupals.repo.nii.ac.jp
… の Fmoc 固相法での合成においてBuilding Block となるFmoc-Pro-Pro-Pro-OHの液相法によ る合成を行った.この Fmoc-Pro-Pro-Pro-OH を用いた Fmoc 固相法による Polyproline Rod の合成を…
Number of citations: 0 nupals.repo.nii.ac.jp
樋口晴香 - nupals.repo.nii.ac.jp
… Fmoc-Pro-Pro-Pro-OH の液 相合成プロトコールの最適化を行った.また,この Fmoc-Pro-Pro-Pro-OH … その結果, Fmoc-Pro-Pro-Pro-OH の液相合成プロトコールの最適化に成功し,Building Block …
Number of citations: 0 nupals.repo.nii.ac.jp
木戸仁人 - nupals.repo.nii.ac.jp
… 当研究室ではこれまでに,プルダウンアッセイの際のスペーサーとして用いる Polyproline Rod を Fmoc-Pro-Pro-Pro-OH を用いた Fmoc 固相セグメント縮合法によ り合成に成功している. …
Number of citations: 0 nupals.repo.nii.ac.jp
田上真理 - nupals.repo.nii.ac.jp
… 高純度のPolyproline鎖を逐次的な固相合 成で構築することが困難であることから,当研究室ではFmoc-Pro-Pro-Pro-OH を用いた 9-fluorenylmethyloxycarbonyl (Fmoc) 固相セグメント縮合により…
Number of citations: 0 nupals.repo.nii.ac.jp
石川綾香 - nupals.repo.nii.ac.jp
… そこで,Fmoc-Pro-Pro-OH や Fmoc-Pro-Pro-Pro-OH を Building Block として伸長反応を行う方法や,polyproline rod に代わるものを採用する等の検討 が必要である.今後は合成した NF-κB p65 …
Number of citations: 0 nupals.repo.nii.ac.jp

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